2-Bromo-3,4-difluorobenzimidamide
Description
2-Bromo-3,4-difluorobenzimidamide is a halogenated benzimidamide derivative characterized by a benzene ring substituted with bromine (Br) at position 2, fluorine (F) at positions 3 and 4, and an amidine functional group (-C(=NH)NH₂). This compound is of interest in pharmaceutical and materials research due to the unique electronic effects of its substituents.
Properties
Molecular Formula |
C7H5BrF2N2 |
|---|---|
Molecular Weight |
235.03 g/mol |
IUPAC Name |
2-bromo-3,4-difluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H5BrF2N2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H3,11,12) |
InChI Key |
PPOOMMBIXFRDHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=N)N)Br)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-difluorobenzimidamide typically involves the bromination and fluorination of benzimidamide precursors. One common method involves the use of m-fluorobenzotrifluoride as a starting material, which undergoes nitration, bromination, reduction, deamination, separation, and hydrolysis to yield the target compound . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-Bromo-3,4-difluorobenzimidamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-difluorobenzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and various fluorinating agents for fluorination.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Bromo-3,4-difluorobenzimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-difluorobenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between 2-bromo-3,4-difluorobenzimidamide and related compounds:
Key Observations:
- Functional Groups: The amidine group in the target compound confers higher basicity compared to the amines in 4-bromo-1,2-diaminobenzene and the amide in 2-bromo-3,5-dinitrobenzamide. This makes the target compound more reactive in acidic environments.
- Substituent Effects: Fluorine’s electronegativity (3.98) vs. nitro’s (-NO₂, with resonance withdrawal) creates distinct electronic environments. Fluorine’s smaller size may reduce steric hindrance compared to bulkier nitro groups.
Physical and Chemical Properties
Melting Points and Stability
- The nitro groups in 2-bromo-3,5-dinitrobenzamide contribute to its high melting point (216°C) via strong dipole interactions and resonance stabilization. In contrast, fluorine’s weaker electron-withdrawing effect and smaller size likely reduce the target compound’s melting point .
- 4-Bromo-1,2-diaminobenzene’s amine groups make it susceptible to oxidation, necessitating inert storage conditions .
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